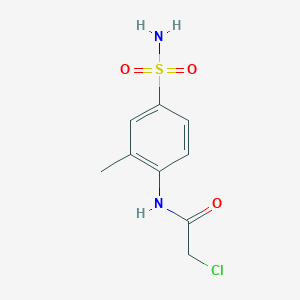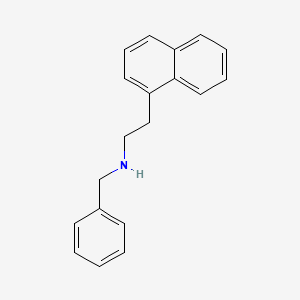![molecular formula C20H23NO4 B7479785 Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate](/img/structure/B7479785.png)
Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-{[3-(4-methoxyphenyl)propanoyl]amino}benzoate, commonly known as PMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. PMB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.43 g/mol.
Mecanismo De Acción
The mechanism of action of PMB is not fully understood. However, it is believed that PMB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the production of prostaglandins, PMB can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
PMB has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). PMB has also been shown to decrease the activity of myeloperoxidase (MPO), an enzyme that is involved in the production of reactive oxygen species (ROS) during inflammation. In addition, PMB has been found to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PMB in lab experiments is its high purity and stability. PMB is a well-defined chemical compound that can be easily synthesized and purified. In addition, PMB has been extensively studied, and its pharmacological properties are well-characterized. However, one of the limitations of using PMB in lab experiments is its relatively high cost compared to other anti-inflammatory agents.
Direcciones Futuras
There are several future directions for research on PMB. One area of interest is the development of PMB analogs with improved pharmacological properties. Another area of research is the investigation of the potential applications of PMB in the field of material science. PMB has been found to possess unique optical properties, and it has potential as a fluorescent probe for bioimaging applications. Finally, further studies are needed to elucidate the mechanism of action of PMB and to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
The synthesis of PMB involves the reaction of 4-aminobenzoic acid with 4-methoxyphenylpropanoic acid in the presence of propyl chloroformate and triethylamine. The reaction mixture is then purified using column chromatography to obtain pure PMB.
Aplicaciones Científicas De Investigación
PMB has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. PMB has also been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In addition, PMB has been investigated for its antimicrobial properties and has been found to be effective against various bacterial and fungal strains.
Propiedades
IUPAC Name |
propyl 4-[3-(4-methoxyphenyl)propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-3-14-25-20(23)16-7-9-17(10-8-16)21-19(22)13-6-15-4-11-18(24-2)12-5-15/h4-5,7-12H,3,6,13-14H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZZBYGYNDFCPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7479744.png)


![2-[(3aS,7aR)-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B7479776.png)




![1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7479806.png)